N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
This compound belongs to a class of fused heterocyclic molecules characterized by a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Its structure includes a 3-chloro-2-methylphenyl substituent linked via a thioacetamide bridge to a 4-methoxyphenyl-substituted triazolopyrazine moiety.
Properties
CAS No. |
1206990-08-0 |
|---|---|
Molecular Formula |
C23H19ClN6O2S |
Molecular Weight |
478.96 |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-17(24)4-3-5-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)11-10-29(22)23)15-6-8-16(32-2)9-7-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
OFVHZUAPFWNWCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure incorporates a pyrazolo-triazole moiety known for diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₅OS |
| Molecular Weight | 400.3 g/mol |
| CAS Number | 890937-37-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines:
- MCF7 (breast cancer) : Compounds with similar structures exhibited IC₅₀ values ranging from 0.01 µM to 0.46 µM .
- HCT116 (colon cancer) : Some derivatives demonstrated IC₅₀ values as low as 0.39 µM .
The mechanism of action is often linked to the inhibition of specific kinases such as Aurora-A kinase, which plays a crucial role in cancer cell proliferation .
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties. The presence of the thioacetamide group in our compound may enhance its ability to inhibit pro-inflammatory cytokines. Research indicates that similar compounds have shown efficacy in reducing inflammation markers in vitro .
Antimicrobial Activity
The antimicrobial activity of pyrazole-containing compounds has been well-documented. A study reported that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structural features that contribute to this activity include:
- Lipophilicity : Enhances membrane penetration.
- Functional groups : Specific substituents can increase binding affinity to bacterial targets .
Case Studies
- Cytotoxicity Study : A derivative structurally related to our compound was tested against various cancer cell lines, showing promising cytotoxicity with IC₅₀ values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cell lines .
- Inflammation Model : In a murine model of inflammation, a similar thioacetamide derivative reduced paw edema significantly compared to controls, suggesting a potential pathway for therapeutic application .
Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole and triazole derivatives:
- A review highlighted that compounds with a pyrazolo-triazole structure showed a broad spectrum of biological activities including anticancer and anti-inflammatory effects .
- Another study suggested that modifications in the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fused heterocyclic core and substitution pattern. Below is a detailed comparison with related derivatives:
Table 1: Structural and Functional Comparisons
Key Observations
Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrazine core distinguishes it from analogs like thiadiazole-triazine () or pyrazole-quinazoline hybrids (). This core may enhance π-π stacking interactions in biological targets compared to simpler triazoles . Thioacetamide vs. Oxygen-Based Linkers: The thioacetamide bridge (C–S–C=O) in the target compound contrasts with oxygen-based linkers (e.g., phenoxyacetamide in ). Sulfur’s larger atomic radius and lower electronegativity could improve membrane permeability or modulate enzyme binding .
Substituent Effects: The 4-methoxyphenyl group may confer metabolic stability via steric hindrance of oxidative degradation, similar to para-substituted aryl groups in herbicidal agents like metosulam ().
Synthesis Pathways: The target compound’s synthesis likely parallels methods in and , where α-chloroacetamides react with thiol-containing heterocycles under basic conditions (e.g., triethylamine in ethanol) . In contrast, triazolo-pyrazine derivatives () are synthesized via chloroacetamide coupling, highlighting the versatility of acetamide intermediates in heterocyclic chemistry .
Biological Activity Trends :
- Compounds with thioether linkages (e.g., ) often exhibit enhanced antimicrobial activity compared to oxygen-linked analogs, possibly due to improved lipophilicity .
- The antifungal efficacy of pyrazole-quinazoline hybrids () at 50 µg/mL suggests the target compound’s substituted pyrazole moiety may similarly contribute to bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
